molecular formula C18H20Cl2N2O3S B285309 3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide

3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide

货号: B285309
分子量: 415.3 g/mol
InChI 键: MPQKLKUHHXDAAY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide, also known as CB1954, is a prodrug that has been widely used in scientific research for cancer treatment. It was first synthesized in the late 1950s and has since been studied for its potential as a chemotherapeutic agent. CB1954 is a highly selective drug that targets cancer cells while leaving normal cells unharmed.

作用机制

The mechanism of action of 3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide involves the activation of the prodrug by the enzyme NQO2. Upon activation, this compound generates a highly reactive species that causes DNA damage and ultimately leads to cell death. This mechanism of action makes this compound highly selective for cancer cells, as normal cells do not express high levels of NQO2.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to inhibit tumor growth and induce apoptosis in preclinical studies. In addition, this compound has been tested in combination with other chemotherapeutic agents, with some studies suggesting that this compound may enhance the efficacy of these drugs.

实验室实验的优点和局限性

One of the main advantages of 3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide is its selectivity for cancer cells. This makes it a promising candidate for cancer treatment, as it may be able to target cancer cells while leaving normal cells unharmed. In addition, the synthesis method for this compound is relatively simple and has been well established in the literature.
One of the limitations of this compound is its dependence on the enzyme NQO2 for activation. This may limit its effectiveness in some cancer types that do not express high levels of NQO2. In addition, the mechanism of action of this compound may be subject to resistance mechanisms, which could limit its effectiveness over time.

未来方向

There are several future directions for the study of 3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide. One potential avenue of research is the development of new prodrugs that can be activated by different enzymes or mechanisms. This may increase the effectiveness of this compound in cancer types that do not express high levels of NQO2.
Another potential future direction is the development of combination therapies that include this compound. This may enhance the efficacy of other chemotherapeutic agents and improve outcomes for cancer patients.
Finally, further preclinical and clinical studies are needed to fully understand the potential of this compound as a cancer treatment. This may involve testing this compound in different cancer types and in combination with other drugs, as well as investigating potential resistance mechanisms and developing strategies to overcome them.
Conclusion
This compound is a prodrug that has shown promising results in preclinical studies as a cancer treatment. Its selectivity for cancer cells and simple synthesis method make it a promising candidate for further research. However, further studies are needed to fully understand its potential as a cancer treatment and to develop strategies to overcome potential limitations.

合成方法

3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide is synthesized by reacting 3-nitrobenzoyl chloride with 3-methylaminophenol, followed by reaction with bis(2-chloroethyl)amine. The resulting compound is then treated with sodium sulfite to yield this compound. The synthesis method is relatively simple and has been well established in the literature.

科学研究应用

3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide has been extensively studied for its potential as a cancer treatment. It is a prodrug that is activated by the enzyme NQO2, which is overexpressed in many cancer cells. Upon activation, this compound generates a highly reactive species that causes DNA damage and ultimately leads to cell death. This mechanism of action makes this compound highly selective for cancer cells, as normal cells do not express high levels of NQO2.
This compound has been tested in a variety of cancer models, including breast cancer, prostate cancer, and glioblastoma. In preclinical studies, this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. It has also been tested in combination with other chemotherapeutic agents, with some studies suggesting that this compound may enhance the efficacy of these drugs.

属性

分子式

C18H20Cl2N2O3S

分子量

415.3 g/mol

IUPAC 名称

3-[bis(2-chloroethyl)sulfamoyl]-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C18H20Cl2N2O3S/c1-14-4-2-6-16(12-14)21-18(23)15-5-3-7-17(13-15)26(24,25)22(10-8-19)11-9-20/h2-7,12-13H,8-11H2,1H3,(H,21,23)

InChI 键

MPQKLKUHHXDAAY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N(CCCl)CCCl

规范 SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N(CCCl)CCCl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。